4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde
Description
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (CAS: 98648-23-8) is a nitro-substituted biphenyl derivative featuring a carbaldehyde group at the 4-position and a nitro group at the 4'-position. Its molecular formula is C₁₃H₉NO₃, with a molecular weight of 227.22 g/mol (). The compound is synthesized primarily via Suzuki-Miyaura cross-coupling reactions, such as between 4-nitroiodobenzene and 4-formylphenylboronic acid, achieving yields up to 96% (). It serves as a key intermediate in organic synthesis, particularly for neuroprotective nitrones () and liquid crystal materials (). Spectroscopic data, including IR and NMR, confirm its structure, with characteristic formyl C–H stretching at 2723 cm⁻¹ and aldehyde proton resonance near 10.0 ppm ().
Properties
IUPAC Name |
4-(4-nitrophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIIGWDUVNPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377035 | |
| Record name | 4-(4-nitrophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98648-23-8 | |
| Record name | 4-(4-nitrophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Nitrobiphenyl-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde typically involves the nitration of biphenyl followed by formylation. One common method is the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting 4’-nitro-[1,1’-biphenyl] can then be subjected to a formylation reaction using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions
4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration; halogens (Cl2, Br2) with iron (Fe) catalyst for halogenation
Major Products Formed
Reduction: 4’-Amino-[1,1’-biphenyl]-4-carbaldehyde.
Oxidation: 4’-Nitro-[1,1’-biphenyl]-4-carboxylic acid.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including reduction and electrophilic substitution.
Biology
- Antimicrobial Activity : Research indicates that 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde exhibits significant antimicrobial properties. A study reported its effectiveness against several bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
This suggests potential applications in treating bacterial infections.
Medicine
- Drug Development : The compound is explored for its potential use as a precursor in pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industrial Applications
- Production of Dyes and Pigments : Due to its aromatic structure, this compound is utilized in the manufacture of dyes and pigments. Its stability under various conditions enhances its suitability for industrial applications.
Case Studies and Mechanisms of Action
Mechanism of Action
The mechanism of action of 4’-Nitro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Comparison with Similar Compounds
The structural and functional attributes of 4'-nitro-[1,1'-biphenyl]-4-carbaldehyde are compared below with related biphenyl derivatives:
Structural Analogs with Nitro and Aldehyde Groups
Key Observations :
- The nitro group enhances electron-withdrawing properties, influencing reactivity in cross-coupling reactions ().
- The aldehyde group enables condensation reactions to form nitrones (e.g., BPMNs and BPHBNs in ), which exhibit neuroprotective effects against oxidative stress.
Derivatives with Substituent Variations
- Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO₂-Bi-4-S-E): Replaces the aldehyde with an ester group. Crystallizes in a triclinic P-1 space group, showing distinct packing due to ester flexibility (). Lacks hydrogen-bonding capacity compared to carboxylic acid analogs.
- 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde: Substitutes nitro with diphenylamino. Exhibits fluorescence properties for optoelectronic applications ().
Functional Group Impact on Bioactivity
- Nitrones (e.g., BPHBN5) : Derived from this compound, these compounds demonstrate neuroprotective activity in in vitro ischemia models, attributed to radical scavenging ().
Biological Activity
4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde (CAS Number: 2763586) is an organic compound that belongs to the biphenyl family, characterized by a nitro group and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by research findings and case studies.
Synthesis
The synthesis of this compound typically involves two main steps:
- Nitration of Biphenyl : Biphenyl is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.
- Formylation : The resulting 4'-nitrobiphenyl undergoes formylation using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride to obtain the final aldehyde product.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found it to inhibit growth effectively, suggesting potential applications in treating bacterial infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | ROS generation and caspase activation |
| HepG2 | 20 | Induction of apoptosis |
The biological activity of this compound can be attributed to its structural features:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
- Aldehyde Reactivity : The aldehyde group is capable of forming covalent bonds with nucleophilic sites in proteins and nucleic acids, which may alter their function and contribute to the observed biological effects .
Case Studies
- Antimicrobial Study : A recent study assessed the antimicrobial activity against multidrug-resistant strains and reported that the compound showed promising results comparable to standard antibiotics .
- Cancer Research : In a study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in dose-dependent apoptosis, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic: What are the common synthetic routes for preparing 4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde?
The compound is typically synthesized via condensation or functionalization of biphenyl precursors. For example:
- Condensation with nitroaryl groups : The nitro group can be introduced using nitration conditions (e.g., HNO₃/H₂SO₄) on a pre-functionalized biphenyl scaffold, followed by oxidation of a methyl or alcohol group to the aldehyde.
- Cross-coupling strategies : Suzuki-Miyaura coupling has been employed to attach nitroaryl groups to biphenyl aldehydes, though catalyst selection (e.g., Pd complexes) and reaction optimization are critical for yield .
- Oxidation of alcohol intermediates : [1,1'-Biphenyl]-4-methanol derivatives can be oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Advanced: How can the aldehyde group be selectively functionalized without affecting the nitro group?
Selective reactions targeting the aldehyde require protecting groups or mild conditions to avoid nitro group reduction:
- Schiff base formation : React with amines (e.g., tert-butylamine) in THF under inert conditions to form imines, leaving the nitro group intact .
- Reductive amination : Use NaCNBH₃ or similar reducing agents to convert the aldehyde to an amine without reducing the nitro group .
- Protection with diols : Form acetals using ethylene glycol and acidic catalysis, shielding the aldehyde during subsequent reactions .
Basic: What spectroscopic techniques are effective for characterizing this compound?
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while nitro-substituted aromatic protons resonate downfield (δ 8.0–8.5 ppm). Biphenyl coupling patterns confirm substitution positions .
- FT-IR : Strong absorption bands for the aldehyde (∼1700 cm⁻¹) and nitro group (∼1520 cm⁻¹ and ∼1350 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 243 for C₁₃H₉NO₃) confirm molecular weight .
Advanced: How to resolve contradictions in reaction yields during cross-coupling reactions?
Discrepancies in yields often arise from competing side reactions or catalyst deactivation:
- Optimize catalyst systems : Use Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling, as demonstrated in biphenyl systems (yields up to 85%) .
- Control nitro group interference : The electron-withdrawing nitro group can slow coupling; increasing reaction temperature (90–110°C) or using microwave irradiation improves efficiency .
- Purify intermediates : Pre-purify the aldehyde precursor via column chromatography (silica gel, hexane/EtOAc) to remove contaminants affecting catalytic activity .
Basic: What are key considerations for purifying this compound?
- Solvent selection : Use ethyl acetate/hexane mixtures for recrystallization to exploit differential solubility of nitro and aldehyde groups.
- Column chromatography : Silica gel with 20–30% EtOAc in hexane effectively separates byproducts. Monitor fractions via TLC (Rf ∼0.4 in 1:3 EtOAc/hexane) .
- Storage : Store under inert atmosphere at 2–8°C to prevent aldehyde oxidation .
Advanced: What role does this compound play in neuroprotective agent synthesis?
It serves as a precursor for nitrone derivatives (e.g., BPNs and BPHBNs), which exhibit antioxidant and neuroprotective properties:
- Nitrone synthesis : React with N-alkyl hydroxylamines under microwave irradiation (90°C, THF, NaHCO₃) to form neuroprotective nitrones .
- Biological testing : Derivatives like BPHBN5 show efficacy in in vitro ischemia models, reducing oxidative stress in neuronal cells .
Basic: How to confirm purity and structural integrity?
- Melting point analysis : Compare with literature values (e.g., derivatives like N-([1,1'-biphenyl]-4-ylmethyl)-N-(tert-butyl)acrylamide melt at 75–78°C) .
- HPLC : Use a C18 column (MeCN/H₂O mobile phase) to verify >98% purity .
- Elemental analysis : Match calculated and observed C, H, N percentages (e.g., C₁₃H₉NO₃: C 64.20%, H 3.73%, N 5.76%) .
Advanced: How to enhance solubility in aqueous conditions?
- Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) for biological assays .
- Surfactant additives : Triton X-100 or Tween-80 (0.1–1%) improves dispersion without altering reactivity .
- Derivatization : Convert the aldehyde to a carboxylate (via oxidation) for increased hydrophilicity .
Basic: What are its applications in materials science?
- Organic electronics : Serves as a building block for conjugated polymers or metal-organic frameworks (MOFs) due to its rigid biphenyl backbone .
- Luminescent materials : Derivatives like tetrakis-biphenyl aldehydes are used in aggregation-induced emission (AIE) probes .
Advanced: How to mitigate competing side reactions during nucleophilic derivatization?
- Low-temperature conditions : Perform reactions at 0–5°C to suppress aldol condensation .
- Stoichiometric control : Use 1.1–1.2 equivalents of nucleophile (e.g., amines) to avoid over-functionalization .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent aldehyde oxidation to carboxylic acid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
